1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine
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Overview
Description
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a nitro-substituted pyrazole ring, and a piperazine moiety
Preparation Methods
The synthesis of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form new carbon-nitrogen bonds.
Scientific Research Applications
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine involves its interaction with specific molecular targets. The nitro-pyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine .
Comparison with Similar Compounds
1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine can be compared with other similar compounds such as:
1-Boc-4-(6-nitro-3-pyridyl)piperazine: Similar in structure but with a pyridine ring instead of a pyrazole ring.
1-Boc-3-(4-nitro-1-pyrazolyl)azetidine: Contains an azetidine ring instead of a piperazine ring.
1-Boc-4-(5-nitro-2-pyridyl)piperazine: Features a nitro-substituted pyridine ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of the nitro-pyrazole moiety and its potential impact on biological activity.
Properties
Molecular Formula |
C15H25N5O4 |
---|---|
Molecular Weight |
339.39 g/mol |
IUPAC Name |
tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H25N5O4/c1-15(2,3)24-14(21)18-9-7-17(8-10-18)5-4-6-19-12-13(11-16-19)20(22)23/h11-12H,4-10H2,1-3H3 |
InChI Key |
BHLCUMWEWLXMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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